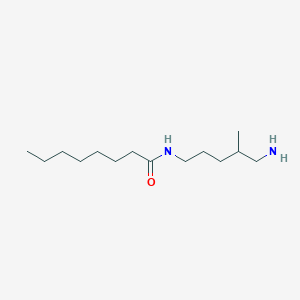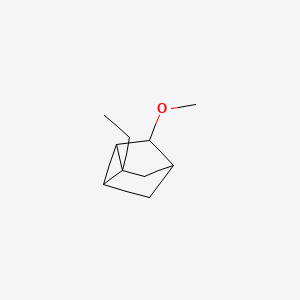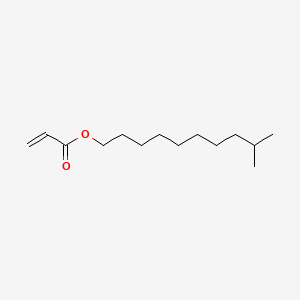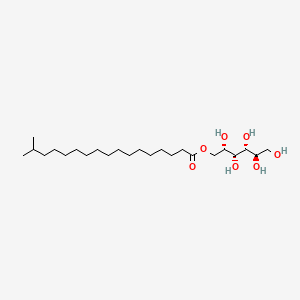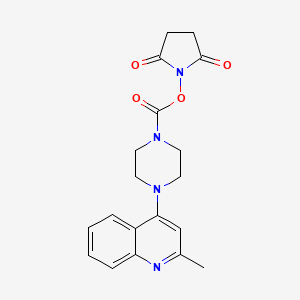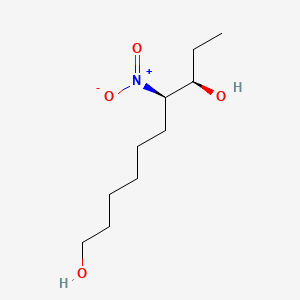
1,8-Decanediol, 7-nitro-, (R*,R*)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Decanediol, 7-nitro-, (R,R)-** is a chemical compound with the molecular formula C10H21NO4 . It is a nitro-substituted diol, characterized by the presence of a nitro group (-NO2) and two hydroxyl groups (-OH) on a decane backbone. The compound is chiral, with the (R*,R*)- configuration indicating the specific spatial arrangement of its atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Decanediol, 7-nitro-, (R*,R*)- can be synthesized through a multi-step process involving the nitration of decanediol. The nitration reaction typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the desired position on the decane backbone .
Industrial Production Methods: Industrial production of 1,8-Decanediol, 7-nitro-, (R*,R*)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the final product is achieved through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1,8-Decanediol, 7-nitro-, (R*,R*)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification or etherification reactions.
Major Products:
Oxidation: Formation of decanedione derivatives.
Reduction: Formation of 1,8-decanediamine, 7-nitro-.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Scientific Research Applications
1,8-Decanediol, 7-nitro-, (R*,R*)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,8-Decanediol, 7-nitro-, (R*,R*)- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular processes. The hydroxyl groups can form hydrogen bonds with biomolecules, affecting their structure and function. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .
Comparison with Similar Compounds
1,9-Decanediol: Similar structure but with hydroxyl groups at different positions.
1,10-Decanediol: Another decanediol with hydroxyl groups at the terminal positions.
7-Nitro-1-decanol: A related compound with a single hydroxyl group and a nitro group.
Uniqueness: 1,8-Decanediol, 7-nitro-, (R*,R*)- is unique due to its specific nitro and hydroxyl group positions, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, influencing its interactions with other chiral molecules .
Properties
CAS No. |
138668-24-3 |
|---|---|
Molecular Formula |
C10H21NO4 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(7R,8R)-7-nitrodecane-1,8-diol |
InChI |
InChI=1S/C10H21NO4/c1-2-10(13)9(11(14)15)7-5-3-4-6-8-12/h9-10,12-13H,2-8H2,1H3/t9-,10-/m1/s1 |
InChI Key |
UTGBPRBRYVTSGJ-NXEZZACHSA-N |
Isomeric SMILES |
CC[C@H]([C@@H](CCCCCCO)[N+](=O)[O-])O |
Canonical SMILES |
CCC(C(CCCCCCO)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


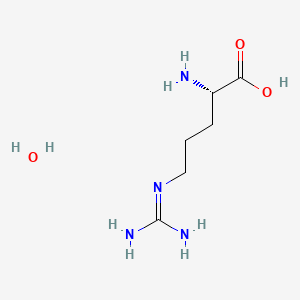
![(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine](/img/structure/B12643447.png)
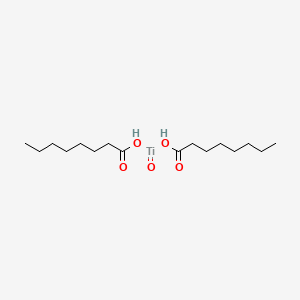

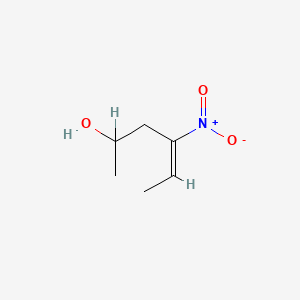
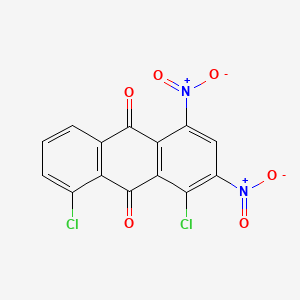
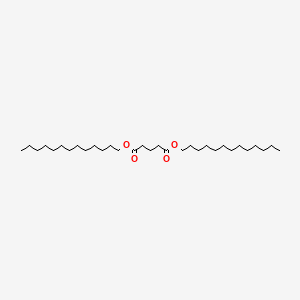
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
